Whitepaper: Physicochemical and Bioactive Profile of Yukocitrine
Whitepaper: Physicochemical and Bioactive Profile of Yukocitrine
A comprehensive search of chemical databases and scientific literature did not yield any results for a compound named "Yukocitrine." This suggests that "Yukocitrine" may be a hypothetical, proprietary, or novel compound not yet described in publicly accessible resources. The following in-depth technical guide is a representative example constructed for a plausible, hypothetical molecule to demonstrate the requested format and content for your specified audience.
Abstract
Yukocitrine is a novel, synthetic heterocyclic compound identified for its potential as a selective kinase inhibitor. This document provides a detailed overview of its fundamental chemical properties, including its physicochemical constants, solubility, and spectroscopic signature. Standardized experimental protocols for the determination of these properties are described. Furthermore, a proposed mechanism of action is detailed, illustrating its interaction with the intracellular "YK-1" signaling pathway. This guide serves as a foundational resource for researchers engaged in preclinical evaluation and drug development activities involving Yukocitrine.
Core Chemical and Physical Properties
The fundamental physicochemical data for Yukocitrine are summarized below. These properties are essential for its handling, formulation, and interpretation in biological assays.
| Property | Value |
| Molecular Formula | C₂₂H₂₀N₄O₅S |
| Molecular Weight | 468.49 g/mol |
| Appearance | Pale yellow, crystalline solid |
| Melting Point | 212-215 °C (with decomposition) |
| pKa | 6.8 (primary amine), 9.5 (phenol) |
| LogP (Octanol/Water Partition Coefficient) | 3.1 |
| CAS Registry Number | Not Assigned |
Solubility Profile
The solubility of Yukocitrine was determined in a range of standard laboratory solvents at 25°C. This information is critical for designing in vitro experiments and developing suitable formulation strategies.
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 85 |
| N,N-Dimethylformamide (DMF) | 50 |
| Ethanol | 5.2 |
| Methanol | 2.8 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 0.08 |
| Water (unbuffered) | < 0.01 |
Spectroscopic Data
Spectroscopic analyses were conducted to confirm the structural identity and purity of the synthesized Yukocitrine.
| Analysis Method | Key Signals / Peaks |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 10.1 (s, 1H), 8.5 (d, J=8.5 Hz, 1H), 7.9 (d, J=2.5 Hz, 1H), 7.7 (dd, J=8.5, 2.5 Hz, 1H), 7.2 (s, 1H), 4.1 (t, J=6.0 Hz, 2H), 3.3 (t, J=6.0 Hz, 2H), 2.5 (s, 3H). |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 168.5, 155.2, 149.8, 142.1, 131.5, 128.9, 125.4, 118.6, 115.3, 55.4, 45.8, 24.7. |
| FT-IR (ATR, cm⁻¹) | 3350 (N-H stretch), 3100 (O-H stretch, broad), 1680 (C=O, amide), 1590 (C=C, aromatic), 1340 (S=O, sulfonyl), 1160 (S=O, sulfonyl). |
| UV-Vis (λmax, in Methanol) | 285 nm (ε = 18,500 M⁻¹cm⁻¹), 360 nm (ε = 9,200 M⁻¹cm⁻¹) |
Experimental Protocols
The methodologies used to obtain the data in this guide are detailed below.
5.1 Determination of Solubility A saturated solution of Yukocitrine was prepared in each solvent by adding an excess of the compound to 1 mL of the solvent. The resulting suspension was agitated in a sealed vial at 25°C for 24 hours. After equilibration, the suspension was filtered through a 0.22 µm PTFE syringe filter. The concentration of the dissolved Yukocitrine in the filtrate was then determined by High-Performance Liquid Chromatography (HPLC) with UV detection against a calibrated standard curve.
5.2 NMR Spectroscopy Spectra were acquired on a Bruker Avance III HD 500 MHz spectrometer. Approximately 10 mg of Yukocitrine was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (δ 2.50 for ¹H and δ 39.52 for ¹³C).
5.3 HPLC Purity Analysis Purity was assessed using a reverse-phase HPLC method on an Agilent 1290 Infinity II system equipped with a diode array detector.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 285 nm
Visualizations: Pathway and Workflow
6.1 Proposed Signaling Pathway Yukocitrine is hypothesized to inhibit the YK-1 Kinase, a key enzyme in a pathway promoting cellular inflammation. By blocking the phosphorylation of the downstream effector protein, Trans-Factor C (TFC), Yukocitrine is believed to prevent its translocation to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Caption: Proposed inhibitory action of Yukocitrine on the YK-1 signaling cascade.
6.2 Experimental Workflow: Kinase Inhibition Assay The following workflow describes the high-throughput screening method used to quantify the inhibitory activity of Yukocitrine against its target, YK-1 Kinase.
Caption: Workflow for determining the IC₅₀ of Yukocitrine in a luminescence-based kinase assay.
